molecular formula C27H34ClNO3 B13127145 13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate

13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate

Cat. No.: B13127145
M. Wt: 456.0 g/mol
InChI Key: YJRHBUNNBHUGLX-UHFFFAOYSA-N
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Description

“13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” is a synthetic organic compound that features a fluorenyl group, a chloro substituent, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” typically involves multiple steps, including:

    Formation of the Fluorenyl Intermediate: This might involve the reaction of fluorene with appropriate reagents to introduce functional groups.

    Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Carbamate Group: This could involve the reaction of an amine with phosgene or a similar reagent to form the carbamate linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the fluorenyl group.

    Reduction: Reduction reactions could target the carbonyl group in the carbamate.

    Substitution: The chloro group could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield fluorenone derivatives, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

“13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe molecule.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in materials science, such as in the development of polymers or advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, influencing biochemical pathways. The fluorenyl group could play a role in binding interactions, while the carbamate group might be involved in covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    Fluorenyl Carbamates: Compounds with similar fluorenyl and carbamate groups.

    Chloro-substituted Compounds: Other compounds with chloro substituents that might have similar reactivity.

Uniqueness

“13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” is unique due to its specific combination of functional groups, which could confer distinct chemical and physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C27H34ClNO3

Molecular Weight

456.0 g/mol

IUPAC Name

[13-chloro-1-(9H-fluoren-9-yl)-13-oxotridecyl] carbamate

InChI

InChI=1S/C27H34ClNO3/c28-25(30)19-9-7-5-3-1-2-4-6-8-18-24(32-27(29)31)26-22-16-12-10-14-20(22)21-15-11-13-17-23(21)26/h10-17,24,26H,1-9,18-19H2,(H2,29,31)

InChI Key

YJRHBUNNBHUGLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(CCCCCCCCCCCC(=O)Cl)OC(=O)N

Origin of Product

United States

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